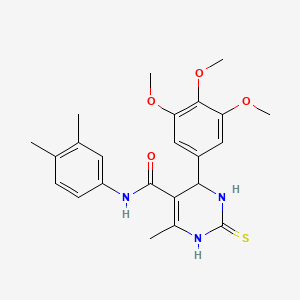

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Beschreibung

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a sulfur atom at position 2 (sulfanylidene group), a methyl group at position 6, and a 3,4,5-trimethoxyphenyl substituent at position 2. The carboxamide moiety is linked to a 3,4-dimethylphenyl group. This compound belongs to the Biginelli-type pyrimidine family, which is known for diverse pharmacological activities, including antioxidant, antiviral, and enzyme inhibitory effects .

The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may influence metabolic stability, as methoxy groups are resistant to rapid oxidative degradation compared to hydroxyl or methyl groups .

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-12-7-8-16(9-13(12)2)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWYIZWGHTTWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde with appropriate amines and thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival . The compound may also modulate signaling pathways that regulate apoptosis and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Tetrahydropyrimidine Derivatives

Key Observations:

Substituent Effects on Solubility and Stability: Fluorophenyl derivatives (e.g., ) exhibit moderate melting points (182–235°C) and DMSO solubility, while the target compound’s 3,4,5-trimethoxyphenyl group may reduce solubility in polar solvents due to increased lipophilicity .

Biological Activity Trends: Antioxidant Activity: Thioxo derivatives with heteroaromatic R4 groups (e.g., furan in ) show radical scavenging activity, suggesting that the target’s trimethoxyphenyl group could modulate similar effects via electron-donating methoxy substituents. Antiviral Potential: Pyrimidine-diones with dioxo groups () demonstrate HIV-1 RNase H inhibition, but the target’s sulfanylidene group may alter binding specificity.

Synthetic Flexibility :

- Carboxamide functionalization is achievable via POCl3-mediated formylation (), a method applicable to the target compound.

- Crystal structures of fluorophenyl analogues () highlight the role of substituents in molecular packing, which could guide the design of co-crystals for enhanced bioavailability.

Biologische Aktivität

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.52 g/mol |

| LogP | 3.4188 |

| Polar Surface Area | 60.328 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 3 |

Biological Activity

This compound has been studied for various biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydropyrimidine derivatives:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various tetrahydropyrimidines, demonstrating their effectiveness as calcium channel blockers . This suggests that this compound could share similar mechanisms.

- Another research article focused on the synthesis of Biginelli compounds (which include tetrahydropyrimidines) noted their diverse biological activities including anti-inflammatory and analgesic properties . The structural features of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene derivatives may contribute to these effects.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with 3,4-dimethylphenylamine and 3,4,5-trimethoxybenzaldehyde.

- Reaction Conditions : Multi-step organic reactions are employed under controlled conditions using solvents like ethanol or methanol. Catalysts such as acids or bases facilitate the formation of the core tetrahydropyrimidine structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.